Ethyl 2-bromo-4-(2-methoxybenzyl)thiazole-5-carboxylate
Description
Ethyl 2-bromo-4-(2-methoxybenzyl)thiazole-5-carboxylate is a thiazole-based compound featuring a bromo substituent at position 2, a 2-methoxybenzyl group at position 4, and an ethyl ester at position 5 of the thiazole ring (Figure 1). Thiazoles are heterocyclic scaffolds known for their diverse pharmacological activities, including enzyme inhibition and antimicrobial properties . This compound’s structure allows for versatile modifications, making it a key intermediate in drug discovery.
Properties
Molecular Formula |
C14H14BrNO3S |
|---|---|
Molecular Weight |
356.24 g/mol |
IUPAC Name |
ethyl 2-bromo-4-[(2-methoxyphenyl)methyl]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C14H14BrNO3S/c1-3-19-13(17)12-10(16-14(15)20-12)8-9-6-4-5-7-11(9)18-2/h4-7H,3,8H2,1-2H3 |
InChI Key |
MKOPBCPQHRHIIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)CC2=CC=CC=C2OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 2-bromo-4-(2-methoxybenzyl)thiazole-5-carboxylate typically involves the reaction of 2-bromo-4-(2-methoxybenzyl)thiazole-5-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 2-bromo-4-(2-methoxybenzyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position of the thiazole ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thioethers.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
- Building Block for Bioactive Compounds : Ethyl 2-bromo-4-(2-methoxybenzyl)thiazole-5-carboxylate serves as a precursor in the synthesis of numerous pharmacologically active molecules. Its derivatives are being explored for various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects.
- Therapeutic Potential : Interaction studies reveal that this compound binds to specific biological targets, such as enzymes and receptors, which is crucial for developing therapeutic agents. Understanding these interactions can lead to the design of more effective derivatives with enhanced selectivity and potency.
- Cancer Research : Recent studies have highlighted its potential as an inhibitor of HSET (KIFC1), a protein implicated in the survival of cancer cells with multiple centrosomes. Compounds derived from thiazoles have shown micromolar inhibition in vitro, indicating their potential as cancer therapeutics .
Material Science Applications
This compound has also found applications in material science:
- Synthesis of Functional Materials : The compound's unique structure allows it to be incorporated into polymers or other materials, potentially leading to novel properties that can be exploited in various applications, such as sensors or drug delivery systems.
- Development of Coatings : Its chemical properties may enable the formulation of coatings with specific functionalities, enhancing surface characteristics like hydrophobicity or antimicrobial activity.
Case Studies and Research Findings
Numerous studies have focused on the synthesis and application of this compound:
- Inhibition Studies : Research indicates that derivatives of this compound can inhibit specific cancer cell growth by targeting mitotic kinesins like HSET. For instance, high-throughput screening identified compounds with nanomolar potency against HSET, showcasing their potential in cancer therapy .
- Biological Activity Assessments : Various derivatives have been tested for their ability to modulate enzyme activity and receptor binding, providing insights into their mechanism of action and therapeutic potential .
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-(2-methoxybenzyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects . The bromine atom and the ester group can also participate in these interactions, enhancing the compound’s potency and selectivity .
Comparison with Similar Compounds
Substituent Variations at Position 4
The 4-position substituent critically influences electronic, steric, and bioactive properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups : Halogenated benzyl groups (e.g., dichloro- or difluorobenzyl) enhance stability and are common in antimicrobial intermediates .
- Trifluoromethyl Groups : Reduce molecular weight and improve lipophilicity, aiding blood-brain barrier penetration .
- Phenoxymethyl Derivatives: Exhibit potent enzyme inhibition, with substituent electronic effects (e.g., methoxy vs. nitro) modulating activity .
Substituent Variations at Position 2
The bromo group at position 2 can be replaced with other functional groups:
Key Observations :
- Bromo vs. Amino: Bromine enhances electrophilicity, facilitating nucleophilic substitutions, while amino groups enable further derivatization (e.g., ureas) .
- Protected Amino Groups: Tert-butoxycarbonyl (Boc) protection prevents unwanted side reactions during multi-step syntheses .
Biological Activity
Ethyl 2-bromo-4-(2-methoxybenzyl)thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen. The molecular formula is CHBrNOS, with a molecular weight of approximately 356.23 g/mol. The presence of the bromine substituent and the methoxybenzyl group enhances its chemical properties, potentially influencing its biological interactions.
Biological Activity
The compound has demonstrated various biological activities, including:
- Antimicrobial Activity : Thiazole derivatives are known for their antibacterial and antifungal properties. This compound has been identified as a candidate for developing new antimicrobial agents due to its ability to inhibit bacterial growth by interacting with specific enzymes.
- Antitumor Activity : Preliminary studies suggest that this compound may possess anticancer properties. It potentially acts by inducing apoptosis in cancer cells or inhibiting key enzymes involved in cell proliferation . For instance, thiazole derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, indicating a promising avenue for further research .
- Mechanism of Action : The biological activity of this compound likely involves modulation of enzyme activity through binding interactions with specific receptors or enzymes. This can lead to therapeutic effects such as reduced inflammation or tumor growth.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This is generally achieved through condensation reactions involving appropriate precursors.
- Bromination : The introduction of the bromine substituent is performed using brominating agents under controlled conditions.
- Methoxybenzyl Substitution : The methoxybenzyl group is added through nucleophilic substitution reactions.
Optimization of reaction conditions is crucial to enhance yield and purity during synthesis.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-bromo-4-methylthiazole-5-carboxylate | CHBrNOS | Lacks methoxy group; simpler structure |
| Ethyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate | CHNOS | Contains an amino group instead of bromine; different biological profile |
| Ethyl 2-bromo-4-(4-ethoxybenzyl)thiazole-5-carboxylate | CHBrNOS | Similar structure but with an ethoxy group; differing reactivity |
The distinct combination of bromine and methoxy substituents on the thiazole structure may confer unique biological activities compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazoles, including derivatives similar to this compound:
- Antitumor Studies : A study indicated that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values in the nanomolar range, suggesting their potential as anticancer agents .
- Antimicrobial Efficacy : Research has shown that certain thiazoles can effectively inhibit bacterial growth by targeting specific enzymes critical for bacterial survival. This highlights their potential in developing new antibiotics .
- Mechanistic Insights : Investigations into the mechanism of action revealed that thiazoles could induce ferroptosis in cancer cells, a form of regulated cell death associated with oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
